molecular formula C20H11Cl2IN2O2 B4857500 N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

Cat. No.: B4857500
M. Wt: 509.1 g/mol
InChI Key: JKDJVCBTHJSPMW-UHFFFAOYSA-N
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Description

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and an iodinated benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Dichlorophenyl Group: This step involves the chlorination of the phenyl ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Iodination of Benzamide: The iodination of the benzamide moiety can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

    Coupling Reactions: The benzoxazole ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield azide or cyano derivatives, while oxidation could produce quinones or other oxidized forms.

Scientific Research Applications

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in oncology and neurology.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
  • N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide
  • N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-bromobenzamide

Uniqueness

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which can significantly influence its reactivity and biological activity compared to its chloro- or bromo-substituted analogs. This uniqueness makes it a valuable compound for specific research applications where iodine’s properties are advantageous.

Properties

IUPAC Name

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2IN2O2/c21-14-6-3-5-13(18(14)22)20-25-16-10-11(8-9-17(16)27-20)24-19(26)12-4-1-2-7-15(12)23/h1-10H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDJVCBTHJSPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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